Structural Characterization of 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione: A Multimodal Analytical Guide
Structural Characterization of 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione: A Multimodal Analytical Guide
Executive Summary
The compound 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione (CAS: 1016529-85-3) is a highly versatile building block utilized in advanced drug discovery. It features a γ-sultam (isothiazolidine 1,1-dioxide) core attached to a para-aminomethylphenyl moiety. Sultams are cyclic sulfonamides that serve as privileged structures in medicinal chemistry due to their rigid conformation, ability to mimic transition states, and superior metabolic stability compared to their lactam counterparts[1].
This whitepaper provides an in-depth, self-validating analytical framework for the structural characterization of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-Ray Crystallography, researchers can establish an unambiguous structural profile.
High-Resolution Mass Spectrometry (ESI-HRMS/MS)
Causality & Logic
Electrospray Ionization (ESI) in positive mode is the optimal ionization technique for this scaffold. The primary amine of the aminomethyl group is highly basic and readily accepts a proton. Conversely, the nitrogen within the sultam ring is non-basic due to the strong electron-withdrawing effect of the adjacent sulfone group, which delocalizes the nitrogen lone pair[2]. Collision-Induced Dissociation (CID) is employed because protonated benzylamines predictably undergo heterolytic cleavage, allowing for definitive mapping of the molecule's functional zones[3][4].
Self-Validating Protocol
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Acetonitrile:Water matrix containing 0.1% Formic Acid. Validation check: The formic acid acts as an excess proton source, ensuring complete ionization of the primary amine while suppressing sodium adduct formation.
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Calibration & Blanking: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to ensure mass accuracy is calibrated to < 2 ppm. Run a solvent blank to establish baseline noise and rule out column carryover.
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Acquisition: Inject 5 µL into a Q-TOF mass spectrometer. Isolate the precursor ion [M+H]+ at m/z 227.0854 and apply CID at 15–25 eV.
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Data Interpretation: Protonated benzylamines characteristically undergo an initial neutral loss of ammonia (NH₃, 17 Da) under CID conditions, yielding a stabilized benzyl cation[3]. For this molecule, the transition from m/z 227 to m/z 210 is the primary diagnostic fragment, followed by higher-energy cleavage of the γ-sultam ring.
Figure 1: ESI-MS/MS fragmentation pathway highlighting the diagnostic loss of ammonia.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Logic
While 1D ¹H and ¹³C NMR provide the basic atomic inventory, 2D NMR (HSQC and HMBC) is strictly required to unambiguously prove the connectivity between the isothiazolidine 1,1-dioxide ring and the phenyl system. The γ-sultam ring exhibits a distinct electronic environment where the methylene adjacent to the sulfone is heavily deshielded, serving as an internal anchor for assignment[5].
Self-Validating Protocol
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Validation check: DMSO-d₆ is chosen over CDCl₃ to prevent line broadening of the primary amine protons and to ensure complete solubility of the polar sultam core.
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Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal exactly to 0.00 ppm to self-validate all subsequent chemical shifts.
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Acquisition: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans). Follow with ¹H-¹³C HSQC (direct C-H coupling) and ¹H-¹³C HMBC (long-range C-H coupling, optimized for J = 8 Hz).
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Linkage Confirmation: The HMBC spectrum must show a critical ³J_CH cross-peak between the sultam N-CH₂ protons and the C1' quaternary carbon of the phenyl ring, confirming the N-aryl linkage[2].
Figure 2: 2D NMR logical workflow for confirming the structural connectivity of the sultam core.
Quantitative Data Summary
| Structural Moiety | Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
| Sultam Ring | -CH₂-S(O)₂- (C5) | ~3.50 | Triplet (2H) | ~50.0 |
| Sultam Ring | -CH₂-CH₂-CH₂- (C4) | ~2.45 | Multiplet (2H) | ~18.0 |
| Sultam Ring | -CH₂-N- (C3) | ~3.75 | Triplet (2H) | ~48.0 |
| Phenyl Ring | C2', C6' (ortho to N) | ~7.20 | Doublet (2H) | ~118.0 |
| Phenyl Ring | C3', C5' (ortho to C) | ~7.35 | Doublet (2H) | ~128.0 |
| Phenyl Quaternary | C1' (N-Ar) | - | - | ~138.0 |
| Phenyl Quaternary | C4' (Ar-CH₂) | - | - | ~135.0 |
| Aminomethyl | -CH₂-NH₂ | ~3.70 | Singlet (2H) | ~45.0 |
| Amine | -NH₂ | ~2.50 - 3.00 | Broad Singlet (2H) | - |
Table 1: Summarized ¹H and ¹³C NMR Chemical Shift Assignments in DMSO-d₆.
Vibrational Spectroscopy (FT-IR)
Causality & Logic
Infrared spectroscopy is utilized specifically to confirm the oxidation state of the sulfur atom and the presence of the primary amine, which can sometimes be obscured by solvent exchange dynamics in NMR. The rigid γ-sultam geometry restricts the vibrational modes of the sulfone, resulting in highly predictable stretching frequencies[6][7].
Self-Validating Protocol
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Background Scan: Collect a 32-scan background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal to subtract atmospheric CO₂ and water vapor.
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Measurement: Place 2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.
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Validation & Assignment: Ensure the baseline is flat and transmittance is >10% for the strongest bands. The sulfone (O=S=O) group of the γ-sultam must exhibit two intense, characteristic stretching vibrations: an asymmetric stretch at ~1310 cm⁻¹ and a symmetric stretch at ~1140 cm⁻¹[6]. The primary amine (-NH₂) will display a distinct doublet in the 3300–3400 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretches.
X-Ray Crystallography (3D Conformation)
Causality & Logic
To determine the exact stereoelectronic properties—specifically the pyramidalization of the sultam nitrogen and the pucker of the 5-membered ring—single-crystal X-ray diffraction (SCXRD) is employed. The sultam nitrogen often exhibits a geometry intermediate between sp³ (pyramidal) and sp² (planar) due to the partial delocalization of its lone pair into the sulfone group. Understanding this geometry is critical for predicting the molecule's behavior in biological target binding pockets[6].
Self-Validating Protocol
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Crystallization: Dissolve 5 mg of the compound in a minimum volume of hot ethanol. Add water dropwise until slight turbidity is observed, then add one drop of ethanol to clear the solution. Validation check: Allow the vial to evaporate slowly at room temperature over 48 hours in a vibration-free environment to ensure the formation of single, un-twinned crystals.
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Diffraction: Mount a suitable single crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Solve the structure using direct methods and refine using full-matrix least-squares on F².
Sources
- 1. 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide|CAS 67804-53-9 [benchchem.com]
- 2. Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins [mdpi.com]
- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isothiazolidine 1,1-dioxide|1,3-Propanesultam|5908-62-3 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
